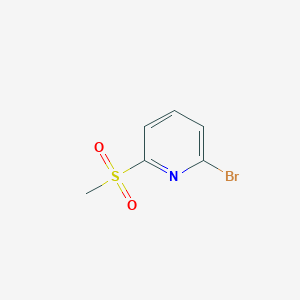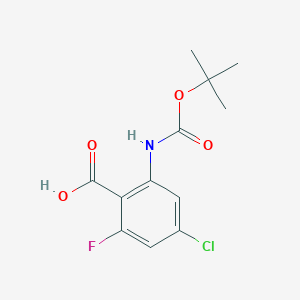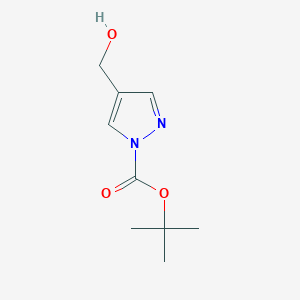
N'-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide” is a chemical compound that is a derivative of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine . It is a halogenated pyridine derivative and a fluorinated building block . It has been used as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves a Pd-catalyzed coupling reaction . Another method involves the use of 2-amino-5-trifluoromethylpyridine and acetic acid to provide a homogeneous solution . Bromine is then added dropwise while cooling the flask with ice water at 10° to 20° C., and after completion of the dropwise addition, the mixture is reacted for 1 hour .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C6H4ClF3N2 . The molecular weight is 196.56 . The SMILES string representation is Nc1ncc(cc1Cl)C(F)(F)F .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For instance, the chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The compound has a melting point of 86-90 °C (lit.) . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and has been classified as Acute Tox. 4 Oral - Aquatic Chronic 3 .Scientific Research Applications
Heterocyclic N-oxide Derivatives: Synthesis and Applications
N'-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide is a key precursor in synthesizing heterocyclic N-oxide derivatives, which have demonstrated utility as versatile synthetic intermediates and exhibit biological importance. These compounds have been applied in forming metal complexes, designing catalysts, and in medicinal applications, showing potent anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif, including pyridine derivatives, plays a crucial role in organic synthesis, catalysis, and drug development, showcasing the compound's versatility in scientific research (Dongli Li et al., 2019).
Biologically Significant Pyrimidine Derivatives
In addition to pyridine derivatives, the compound serves as a starting point for synthesizing various pyrimidine-based compounds with significant biological and medicinal applications. Pyrimidine derivatives have been recognized for their exquisite sensing materials and range of biological activities. The ability of these compounds to form coordination and hydrogen bonds makes them suitable as sensing probes, underlining the compound's importance in developing optical sensors and its broad biological applications (Gitanjali Jindal & N. Kaur, 2021).
Catalysis and Synthetic Pathways
The compound is also integral in the synthesis of complex organic molecules, including pyranopyrimidine cores, which are crucial for medicinal and pharmaceutical industries. The synthesis of these cores, particularly 5H-pyrano[2,3-d]pyrimidine scaffolds, employs this compound for its broader synthetic applications and bioavailability. Recent research focuses on using hybrid catalysts for the development of these scaffolds, highlighting the compound's role in advancing synthetic methodologies and catalysis (Mehul P. Parmar et al., 2023).
Mechanism of Action
The biological activities of trifluoromethylpyridine (TFMP) derivatives, such as “N’-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Safety and Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection . If it comes in contact with skin, it should be washed off immediately with plenty of soap and water . Inhalation of dust, fume, gas, mist, vapors, or spray should be avoided .
Future Directions
Trifluoromethylpyridines (TFMPs) and their derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
N'-amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N4/c8-4-1-3(7(9,10)11)2-14-5(4)6(12)15-13/h1-2H,13H2,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBGMCKMNSIZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=NN)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)/C(=N/N)/N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-indol-3-yl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2523084.png)
![7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2523085.png)

![6-(3,4-dimethylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2523087.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2523090.png)

![N-(Cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide](/img/structure/B2523094.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2523099.png)


![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2523105.png)
